molecular formula C21H21NO4 B2965760 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate CAS No. 869080-58-0

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate

Cat. No.: B2965760
CAS No.: 869080-58-0
M. Wt: 351.402
InChI Key: CGZNNTJUYHEYPI-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate involves its interaction with various molecular targets. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate is unique due to its specific diethylcarbamate group, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-11-12-17-14(3)19(15-9-7-6-8-10-15)20(23)26-18(17)13-16/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNNTJUYHEYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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